molecular formula C8H11NO2 B1281137 1-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)ethan-1-one CAS No. 79379-86-5

1-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)ethan-1-one

Cat. No.: B1281137
CAS No.: 79379-86-5
M. Wt: 153.18 g/mol
InChI Key: BKFQPAPZRAPACK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-ethyl-5-methyl-4-nitroacetophenone with hydroxylamine hydrochloride in the presence of a base, followed by cyclization to form the oxazole ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes, receptors, and other biomolecules, leading to modulation of various cellular processes . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)ethan-1-one can be compared with other oxazole derivatives, such as:

These compounds share structural similarities but differ in their specific biological activities and therapeutic applications, highlighting the unique properties of this compound.

Properties

IUPAC Name

1-(3-ethyl-5-methyl-1,2-oxazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-4-7-8(5(2)10)6(3)11-9-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFQPAPZRAPACK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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